N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-6-morpholin-4-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-11-18-14-10-12(2-4-15(14)25-11)19-17(23)13-3-5-16(21-20-13)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFOQJIIMVYHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes dissolving 2-methylbenzo[d]thiazol-5-ol in N,N-dimethylformamide (DMF) and reacting it with benzyl bromide derivatives in the presence of potassium carbonate (K2CO3) . The reaction mixture is stirred at room temperature for 24 hours, followed by the addition of ethanol and recrystallization from ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-5 and C-2 positions.
Common Reagents and Conditions
Common reagents used in these reactions include benzyl bromide, DMF, K2CO3, H2O2, KMnO4, NaBH4, and LiAlH4. Reaction conditions typically involve room temperature stirring, followed by recrystallization from suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
This compound has shown potential as a therapeutic agent due to its unique molecular structure, which allows it to interact with various biological targets.
Anticancer Activity
N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide has been investigated for its anticancer properties. Studies have indicated that it may inhibit cell proliferation in certain cancer cell lines, making it a candidate for further development as an anti-cancer drug.
Case Study:
A study published in eBioMedicine reported the use of similar compounds in overcoming challenges related to cancer treatment, highlighting the importance of drug repositioning and biomarker validation . The ability of this compound to target specific mutations could enhance its efficacy in personalized medicine.
Neuroprotective Effects
Research has suggested that compounds with similar structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Data Table: Neuroprotective Compounds Similar to this compound
Pharmacological Research
The pharmacological profile of this compound suggests diverse applications beyond oncology.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial activity, which could lead to its use in treating infections caused by resistant bacteria.
Case Study:
Research conducted on thiazole derivatives demonstrated significant antimicrobial activity against various pathogens, supporting the hypothesis that this compound may possess similar properties .
Cardiovascular Applications
There is emerging evidence that compounds with thiazole moieties can impact cardiovascular health by modulating pathways related to inflammation and oxidative stress.
Data Table: Cardiovascular Effects of Thiazole Derivatives
Future Directions and Research Needs
While the initial findings regarding this compound are promising, further research is essential to fully understand its mechanisms and potential applications:
- In-depth Pharmacokinetic Studies : Understanding how the compound behaves in biological systems will inform dosing and administration routes.
- Expanded Clinical Trials : Rigorous clinical trials are necessary to evaluate safety and efficacy across different patient populations.
- Exploration of Combination Therapies : Investigating the compound's effectiveness in combination with existing therapies could enhance treatment outcomes for various diseases.
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the MAO enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide to structurally or functionally related compounds identified in the evidence. Key differences in core structures, substituents, and biological activities are highlighted.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Structure Differences: The target compound’s pyridazine core distinguishes it from pyrimidine-based analogs like Dasatinib or the pyrimidin-2-amine derivatives in . Pyrrolidine-based compounds (e.g., Example 157) adopt a saturated ring system, favoring conformational rigidity and protease interaction, unlike the planar pyridazine/benzo[d]thiazole system of the target compound.
Substituent Effects: The morpholine group in the target compound may improve solubility compared to Dasatinib’s hydroxyethyl-piperazine substituent. Morpholine’s oxygen atom enhances hydrogen bonding with aqueous environments, a critical factor in oral bioavailability. The 2-methylbenzo[d]thiazole moiety shares structural similarity with thiazol-5-yl groups in other compounds (e.g., Example 157), which are known to engage in π-π stacking or hydrophobic interactions with kinase ATP-binding pockets.
Biological Activity :
- While Dasatinib is clinically validated for kinase inhibition, the target compound’s activity remains speculative. However, the benzo[d]thiazole-carboxamide motif is recurrent in kinase inhibitors (e.g., EGFR or ALK inhibitors), suggesting a similar mechanism.
- Pyrrolidine derivatives () are often protease inhibitors, indicating divergent therapeutic applications compared to the pyridazine-based target.
Synthetic Complexity :
- The target compound’s synthesis likely involves coupling pyridazine-3-carboxylic acid with 2-methylbenzo[d]thiazol-5-amine, a strategy analogous to Dasatinib’s carboxamide formation. In contrast, Example 157 employs enantioselective synthesis of pyrrolidine intermediates, reflecting higher stereochemical complexity.
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety and a pyridazine ring, both of which are known for their diverse pharmacological properties. The morpholine group enhances its solubility and bioavailability.
This compound primarily acts as an inhibitor of specific protein targets involved in cellular processes.
- KIF18A Inhibition : Recent studies indicate that compounds similar to this compound can inhibit KIF18A, a motor protein crucial for mitotic spindle dynamics. This inhibition can lead to cell cycle arrest and has implications in cancer therapy .
- Tyrosinase Inhibition : Related compounds have demonstrated significant inhibition of tyrosinase activity, which is vital in melanin biosynthesis. This property suggests potential applications in skin whitening agents .
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| KIF18A Inhibition | Disruption of mitotic processes | |
| Tyrosinase Inhibition | Reduces melanin production | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies and Research Findings
- KIF18A Inhibition Studies : Research published in patent literature highlights the synthesis of similar compounds that effectively inhibit KIF18A, leading to reduced proliferation of cancer cells in vitro. The study provides IC50 values indicating the potency of these inhibitors .
- Tyrosinase Activity : A study investigated the inhibitory effects of various thiazole derivatives on mushroom tyrosinase, revealing that structural modifications significantly influenced their inhibitory potency. The findings suggest that the presence of specific substituents on the phenyl ring enhances inhibition .
- Cytotoxicity Assessments : Another study evaluated the cytotoxic effects of morpholine-containing compounds on various cancer cell lines, demonstrating that these compounds induce apoptosis through mitochondrial pathways. The results indicated promising therapeutic potential against several types of cancer .
Q & A
Q. What synthetic strategies are employed for synthesizing N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide, and what intermediates are pivotal?
The synthesis involves sequential coupling of the pyridazine core with morpholine and 2-methylbenzo[d]thiazol-5-amine. Critical intermediates include the pyridazine-3-carboxylic acid derivative, which undergoes amidation. Reaction optimization (e.g., temperature control at 0–5°C for sensitive steps, coupling agents like EDCI/HOBt) minimizes side reactions. Multi-step protocols from analogous carboxamide syntheses highlight the need for inert atmospheres and stoichiometric precision .
Q. Which structural features govern the compound’s biological activity compared to analogs?
The morpholine group enhances solubility and hydrogen-bonding potential, while the 2-methylbenzothiazole contributes to hydrophobic target interactions. Substitution at the benzothiazole 5-position (vs. 6-position in analogs) optimizes binding, as seen in studies where positional changes alter antimicrobial or enzyme-modulating activities .
Q. What analytical methods confirm the compound’s structural integrity and purity?
Spectroscopic techniques (¹H/¹³C NMR, IR) validate functional groups, while HPLC ensures purity (>95%). Mass spectrometry confirms molecular weight. Comparative analysis with intermediates (e.g., pyridazine precursors) is critical, as detailed in protocols for structurally related heterocycles .
Q. How is initial biological screening conducted for this compound?
Screening involves in vitro assays (e.g., enzyme inhibition, cytotoxicity) against target proteins (e.g., kinases, microbial enzymes). Dose-response curves (IC₅₀ determination) and selectivity profiling against related enzymes (e.g., glucokinase vs. hexokinase) are standard. Assay buffers are pH-optimized to reflect physiological conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during scale-up?
Key parameters include:
- Stoichiometry : 1.2 equivalents of morpholine for complete substitution.
- Purification : Gradient HPLC to isolate the product from unreacted intermediates.
- Temperature : Slow warming (-10°C to RT) to minimize decomposition.
- Atmosphere : Nitrogen/argon to prevent oxidation of thiazole and pyridazine moieties .
Q. How should contradictory data between computational docking and experimental bioactivity be resolved?
Discrepancies may arise from protein flexibility or solvation effects. Strategies include:
- Molecular Dynamics (MD) : 100-ns simulations to assess binding stability.
- Orthogonal Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities.
- Assay Re-optimization : Adjusting buffer pH or co-factor concentrations, as seen in kinase studies .
Q. What computational approaches identify potential biological targets for this compound?
- Docking Studies : Use software (AutoDock Vina, Glide) to predict binding to kinases or microbial enzymes.
- Pharmacophore Modeling : Map critical features (e.g., hydrogen-bond acceptors from morpholine) against target active sites.
- QSAR : Correlate substituent electronic properties (Hammett constants) with activity trends from analogs .
Q. How do structural modifications impact the compound’s pharmacokinetic properties?
- Solubility : Introducing polar groups (e.g., hydroxyl) on the pyridazine ring improves aqueous solubility.
- Metabolic Stability : Methyl groups on benzothiazole reduce CYP450-mediated oxidation.
- SAR Studies : Systematic substitution (e.g., replacing morpholine with piperazine) reveals tolerance for bulkier groups without losing activity .
Methodological Insights from Evidence
- Synthesis : Multi-step protocols with strict temperature/pH control are critical for analogous carboxamides .
- Bioactivity : Substitution patterns (e.g., benzothiazole position) directly modulate target selectivity .
- Data Analysis : MD simulations and orthogonal assays reconcile computational/experimental discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
